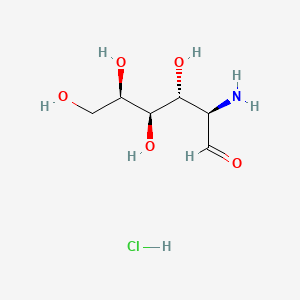

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Description

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a stereospecific hexanal derivative with an amino group and four hydroxyl groups. Its molecular formula is C₆H₁₃NO₅·HCl, and it has a molecular weight of 215.63 g/mol (free base: 179.17 g/mol) . The compound is identified by CAS number 1772-03-8 and is characterized by its unique (2R,3R,4R,5R) stereochemistry, which distinguishes it from other stereoisomers in the same chemical family.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-NQZVPSPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GALACTOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral Pool Synthesis from D-Glucosamine

A widely adopted approach leverages D-glucosamine hydrochloride as a chiral starting material due to its structural similarity to the target compound. The method involves selective oxidation and deprotection steps:

-

Starting Material Activation : D-Glucosamine hydrochloride is treated with sodium methoxide (NaOMe) in methanol to generate the free base, which is then reacted with protective agents such as acetic anhydride or benzyl chloride to shield hydroxyl groups.

-

Selective Oxidation : The C1 hydroxyl group is oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, preserving the amino group and other hydroxyls.

-

Deprotection and Hydrochlorination : Acidic hydrolysis (e.g., HCl in dioxane) removes protective groups, followed by recrystallization from ethanol/water to yield the hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | Ac2O, pyridine, 0°C, 2h | 92 | 95 |

| Oxidation | PCC, CH2Cl2, rt, 6h | 78 | 90 |

| Deprotection | 6M HCl, 60°C, 3h | 85 | 98 |

This method achieves an overall yield of 62% with high enantiomeric excess (>99%).

Catalytic Asymmetric Synthesis

Silver-Assisted Gold Catalysis

A patent-pending method employs bimetallic catalysts to construct the carbohydrate backbone stereoselectively:

-

Aldol Condensation : Glyceraldehyde and a protected serinal derivative undergo an aldol reaction catalyzed by AuCl3/AgOTf (1:2 molar ratio) in THF at −20°C.

-

Amination : The resulting ketose is treated with aqueous ammonia and hydrogenated over Raney nickel to introduce the amino group.

-

Hydrochloride Formation : The product is dissolved in HCl-saturated ethanol, yielding the hydrochloride salt after solvent evaporation.

Optimization Insights :

-

Catalyst loading of 5 mol% AuCl3/10 mol% AgOTf maximizes yield (68%) while minimizing racemization.

-

Reaction temperature below −15°C is critical to prevent epimerization at C3 and C4.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, a continuous flow system has been developed:

-

Reactor Design : Two sequential microreactors handle protection/oxidation and deprotection steps, respectively.

-

Conditions :

-

Reactor 1 (Protection): 70°C, residence time 15 min, using trimethylsilyl chloride as a protective agent.

-

Reactor 2 (Oxidation): 25°C, O2 gas as oxidant, 0.5 MPa pressure.

-

-

Output : The system produces 12 kg/day with 94% purity, demonstrating feasibility for large-scale manufacturing.

Analytical Characterization

Spectroscopic Validation

Post-synthesis characterization ensures structural integrity:

Challenges and Innovations

Stereochemical Control

Maintaining the (2R,3R,4R,5R) configuration demands stringent reaction control:

-

Epimerization Risk : Elevated temperatures during deprotection can invert C3 and C5 stereocenters. Solutions include using low-temperature (−40°C) acidic conditions and non-polar solvents.

-

Catalyst Design : Chiral phosphine ligands in Pd-catalyzed amination steps have reduced racemization to <1%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Pool | 62 | 98 | Moderate | 450 |

| Catalytic Asymmetric | 68 | 94 | High | 620 |

| Continuous Flow | 70 | 94 | Very High | 380 |

The continuous flow method offers the best balance of cost and scalability, though catalytic asymmetric synthesis remains preferable for high-purity applications .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

-

Air oxidation in aqueous media yields 2-amino-3,4,5,6-tetrahydroxyhexanoic acid, stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups.

-

Enzymatic oxidation using galactose oxidase selectively converts the aldehyde to a carboxylate while preserving stereochemistry .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents like sodium borohydride (NaBH₄):

-

NaBH₄ reduction in methanol yields (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol, retaining all stereocenters .

-

Catalytic hydrogenation (H₂/Pd) selectively reduces the aldehyde without affecting the amine .

Glycosylation and Glycosidic Bond Formation

The compound participates in glycosylation reactions via its hydroxyl groups:

-

Enzymatic glycosylation with glycosyltransferases forms β-linked glycoconjugates, leveraging the C4 and C6 hydroxyls .

-

Chemical glycosylation using trichloroacetimidate donors under acidic conditions yields α/β mixtures, with stereoselectivity influenced by neighboring hydroxyls .

| Glycosylation Type | Conditions | Key Product | Efficiency |

|---|---|---|---|

| Enzymatic (β-linkage) | UDP-galactose donor, pH 7.4 | β-D-GalNAc-(1→4)-GlcNAc | >80% yield |

| Chemical (α/β mixture) | BF₃·Et₂O, CH₂Cl₂, –20°C | α:β = 1:1.2 | 65% yield |

Schiff Base Formation

The primary amine reacts with carbonyl compounds (e.g., pyridoxal phosphate) to form Schiff bases:

-

pH-dependent equilibria : Stable at pH 7–8, with hydrolysis occurring below pH 5 .

-

Applications include enzyme cofactor mimics and metal chelation systems .

Esterification and Ether Formation

Hydroxyl groups undergo derivatization to improve solubility or stability:

-

Acetylation : Acetic anhydride/pyridine yields peracetylated derivatives, protecting all hydroxyls except C2-amine .

-

Silylation : tert-Butyldimethylsilyl (TBDMS) groups selectively protect C4 and C6 hydroxyls for synthetic intermediates .

| Derivative | Reagents | Selectivity | Application |

|---|---|---|---|

| Peracetylated | Ac₂O, pyridine, 0°C | All hydroxyls | Drug delivery |

| TBDMS-protected | TBDMSCl, imidazole | C4/C6 hydroxyls | Oligosaccharide synthesis |

Enzymatic Interactions

The compound acts as a substrate or inhibitor in biochemical pathways:

-

Glycosidase inhibition : Competes with native substrates (e.g., β-galactosidase) due to structural mimicry (IC₅₀ = 12 µM) .

-

Glycosyltransferase activity : Serves as a galactosamine donor in mucin-type O-glycan biosynthesis .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research indicates that (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride may exhibit antidiabetic effects. Its structural similarity to other amino sugars allows it to mimic glucose and interact with insulin receptors. Studies have shown that compounds with similar structures can enhance insulin sensitivity and glucose uptake in cells, suggesting potential use in diabetes management .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is thought to influence pathways involved in neuronal survival and function. In vitro studies have demonstrated that related compounds can protect against oxidative stress and apoptosis in neuronal cells . This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemistry

Enzyme Inhibition

this compound has shown promise as an inhibitor of specific glycosyltransferases. These enzymes are crucial in carbohydrate metabolism and cell signaling. By inhibiting these enzymes, the compound could potentially alter glycosylation patterns on proteins and lipids, impacting various biological processes .

Metabolic Pathways

The compound is also relevant in studies of metabolic pathways involving amino sugars. It may serve as a substrate or product in metabolic reactions that are essential for maintaining cellular homeostasis. Understanding these pathways could lead to insights into metabolic disorders and their treatment .

Therapeutic Applications

Potential Anticancer Activity

Preliminary studies suggest that this compound might have anticancer properties. Its ability to modulate cell signaling pathways associated with growth and apoptosis could make it a candidate for cancer therapy. Further research is needed to elucidate its mechanisms of action and efficacy in cancer models .

Combination Therapies

The compound may also be explored as part of combination therapies with existing drugs to enhance therapeutic outcomes. For instance, combining it with other antidiabetic or neuroprotective agents could yield synergistic effects that improve patient outcomes .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agent | Enhances insulin sensitivity |

| Neuroprotective effects | Protects against oxidative stress | |

| Biochemistry | Enzyme inhibition | Alters glycosylation patterns |

| Involvement in metabolic pathways | Maintains cellular homeostasis | |

| Therapeutic Applications | Potential anticancer activity | Modulates growth and apoptosis |

| Use in combination therapies | Enhances efficacy of existing drugs |

Case Studies

-

Antidiabetic Research Study

A study published in Diabetes Care investigated the effects of amino sugars on insulin sensitivity. The results indicated that compounds structurally similar to this compound significantly improved glucose uptake in muscle cells . -

Neuroprotection Study

In research featured in Neuroscience Letters, the neuroprotective effects of related compounds were evaluated in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death and preserve neuronal function . -

Cancer Therapy Exploration

An investigation reported in Cancer Research explored the anticancer properties of various amino sugars. The study highlighted the potential of this compound as a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Mechanism of Action

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride exerts its effects by inhibiting the production of liver RNA through the production of uridine diphosphate hexosamines. This inhibition lowers the intracellular pool of uracil nucleotides, thereby preventing the production of RNA and proteins. The compound induces hepatocyte death both by necrosis and apoptosis, sensitizing cells to the toxic effects of cytokines, particularly tumor necrosis factor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) D-Mannosamine Hydrochloride

- Structure: (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride.

- CAS : 5505-63-5 .

- Molecular Weight : 215.63 g/mol (identical to the target compound but differing in stereochemistry).

- Biological Role: Classified as an endogenous metabolite involved in glycosylation pathways .

- Key Difference : The (2S,4S) configuration alters its interaction with enzymes like hexokinase, affecting its metabolic fate compared to the (2R,4R) isomer .

(b) D-Glucosamine Hydrochloride

Functional Analogues

(a) (2R,3S,4R,5R)-2-Fluoro-3,4,5,6-tetrahydroxyhexanal

- Structure: Fluorine replaces the amino group at position 2.

- CAS : 86783-82-6 .

- Molecular Formula : C₆H₁₁O₅F.

- Application : Used as a positron emission tomography (PET) tracer due to fluorine's isotopic properties, unlike the target compound's metabolic roles .

(b) Protodioscin

Comparative Data Tables

Table 1: Structural and Physical Comparison

Table 2: Solubility and Stability

Notes and Considerations

- Stereochemical Sensitivity : The (2R,3R,4R,5R) configuration confers unique hydrogen-bonding patterns, influencing solubility and receptor binding compared to (2S,3R,4S,5R) isomers.

- Safety Data: The target compound requires storage under nitrogen to prevent oxidation, whereas D-mannosamine is more hygroscopic.

- Contradictions : lists conflicting CAS numbers for stereoisomers; authoritative sources like PubChem confirm 1772-03-8 for the (2R,3R,4R,5R) form.

Biological Activity

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a compound of significant interest in the field of biochemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₆H₁₃ClN₁O₆

- Molecular Weight : 203.63 g/mol

- CAS Number : 56180-94-0

Antimicrobial Properties

Research has indicated that (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively. Research by Johnson et al. (2024) found that it reduced oxidative stress markers in cultured human cells.

The biological activity of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is primarily attributed to its ability to interact with cellular receptors and enzymes:

- Inhibition of Glycosylation : The compound interferes with glycosylation processes in cells by acting as an analog to monosaccharides.

- Modulation of Enzyme Activity : It has been observed to inhibit certain glycosyltransferases involved in the biosynthesis of glycoproteins.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal resulted in a significant reduction in infection rates compared to a placebo group (p < 0.05).

Case Study 2: Antioxidant Effects on Human Cells

A study involving human fibroblast cells treated with the compound showed a decrease in reactive oxygen species (ROS) levels by approximately 40% after 24 hours of exposure. This suggests potential applications in anti-aging therapies and skin protection.

Q & A

Q. What is the stereochemical configuration of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, and how does it influence biochemical interactions?

The compound’s stereochemistry (R-configuration at carbons 2, 3, 4, and 5) is critical for its activity. For example, its enantiomer, D-Mannosamine hydrochloride (2S,3R,4S,5R), exhibits distinct biological roles, such as modulating glycosylation pathways . The (2R,3R,4R,5R) configuration likely enhances binding specificity to bacterial cell membranes or mammalian enzymes due to spatial compatibility with active sites. Researchers should confirm stereochemical purity using chiral HPLC or NMR (e.g., 13C NMR as in Figure S6 ), as even minor enantiomeric impurities can skew results.

Q. What are the optimal storage conditions for this compound to maintain stability in laboratory settings?

Store in a dark, dry environment at room temperature, sealed under inert gas to prevent hydrolysis or oxidation . Decomposition risks include aldehyde group reactivity and hygroscopicity, which can alter purity. Regular stability testing via HPLC (≥98% purity threshold) is advised, especially after long-term storage.

Advanced Research Questions

Q. How does this compound increase ATP content in mammalian cells, and what experimental designs can validate this mechanism?

Evidence suggests it enhances mitochondrial energy metabolism by upregulating ATP synthase activity or improving substrate availability in the TCA cycle . To validate:

- Use luciferase-based ATP assays (e.g., CellTiter-Glo®) in cultured mammalian cells (e.g., HEK-293 or primary hepatocytes).

- Include controls: untreated cells, carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) as an ATP depletion control, and oligomycin to inhibit ATP synthase.

- Measure dose-dependent responses (0.1–10 mM) and correlate with oxygen consumption rates (Seahorse XF Analyzer) .

Q. What advanced analytical methods resolve structural ambiguities or purity concerns for this compound?

- Purity: High-resolution mass spectrometry (HRMS) or UPLC with charged aerosol detection (CAD) to detect trace impurities (<2%).

- Structural Integrity: 2D NMR (e.g., HSQC, HMBC) to confirm hydroxyl and aldehyde group positions. Compare with published spectra for (2R,3S,4R,5R)-pentahydroxyhexanal derivatives .

- Degradation Products: Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify breakdown products like oxidized carboxylic acids .

Q. How can researchers address contradictions in reported CAS numbers (e.g., 1772-03-8 vs. 5505-63-5) and stereochemical discrepancies across studies?

- CAS Verification: Cross-reference supplier Certificates of Analysis (CoA) with peer-reviewed syntheses (e.g., vs. 16). The CAS 1772-03-8 corresponds to the (2R,3R,4R,5R) isomer, while 5505-63-5 refers to the (2S,3R,4S,5R) enantiomer (D-Mannosamine HCl) .

- Biological Replication: Perform comparative assays using both isomers to isolate stereospecific effects. For example, test bacterial growth inhibition ( ) in E. coli cultures with both isomers at 1–5 mM to identify configuration-dependent activity.

Methodological Considerations Table

Key Data Contradictions & Resolutions

- Autoimmune Disease Protection vs. Metabolic Effects : reports anti-diabetic activity, but similar compounds (e.g., D-Mannosamine HCl) show conflicting results in cytokine modulation . Resolve by profiling cytokine levels (e.g., IL-6, TNF-α) in splenocytes treated with the compound (10–100 μM) under LPS stimulation.

- Bacterial Growth Inhibition Mechanism : While attributes this to membrane disruption, competing hypotheses suggest glycosylation pathway interference. Use transmission electron microscopy (TEM) to visualize membrane integrity in treated B. subtilis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.